molecular formula C7H5ClN4 B2831965 3-Chloropyrido[2,3-b]pyrazin-6-amine CAS No. 936760-62-2

3-Chloropyrido[2,3-b]pyrazin-6-amine

Cat. No. B2831965
CAS RN: 936760-62-2
M. Wt: 180.6
InChI Key: QLIBKHMDPSXBBA-UHFFFAOYSA-N
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Description

3-Chloropyrido[2,3-b]pyrazin-6-amine is a chemical compound with the molecular formula C7H5ClN4 . It has a molecular weight of 180.6 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN4/c8-5-3-10-4-1-2-6 (9)12-7 (4)11-5/h1-3H, (H2,9,11,12) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 180.6 . The InChI code provides information about its molecular structure .

Scientific Research Applications

1. Optoelectronic Material Development

3-Chloropyrido[2,3-b]pyrazin-6-amine plays a significant role in the development of organic optoelectronic materials. The regioselective synthesis of dipyrrolopyrazine (DPP) derivatives, which include this compound, has been explored for its potential in optoelectronic applications. These derivatives show promising optical and thermal properties, making them suitable for use in electronic devices (Meti et al., 2017).

2. Herbicide Development

Research on substituted pyridazinone compounds, which include structures similar to this compound, has shown their efficacy as herbicides. These compounds inhibit photosynthesis in plants, contributing to their phytotoxicity and making them effective for weed control (Hilton et al., 1969).

3. Antimicrobial Agent Synthesis

Derivatives of pyridazino and pyrazolo compounds related to this compound have been synthesized and evaluated for antimicrobial activities. These compounds have shown potential in combating microorganisms, contributing to the field of antimicrobial drug development (El-Mariah et al., 2006).

4. Anti-Inflammatory and Antioxidant Agent Development

2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles, derived from compounds like this compound, have been studied for their anti-inflammatory and antioxidant properties. These studies suggest potential therapeutic applications of these derivatives in inflammation and oxidative stress management (Shankar et al., 2017).

5. Complex Chemistry and Biological Sensing

2,6-bis(pyrazolyl)pyridines, related to this compound, have been used in complex chemistry, including the development of luminescent lanthanide compounds for biological sensing. These compounds have been studied for their ability to detect biological markers, contributing to advancements in biosensing technologies (Halcrow, 2005).

Safety and Hazards

The compound has been associated with hazard statements H302, H312, and H332 . Precautionary measures include P260, P270, P280, P402, and P404 . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

3-chloropyrido[2,3-b]pyrazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-5-3-10-4-1-2-6(9)12-7(4)11-5/h1-3H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIBKHMDPSXBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC(=CN=C21)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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